molecular formula C14H15N3O B7493607 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide

2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide

Cat. No. B7493607
M. Wt: 241.29 g/mol
InChI Key: FQFODPSBQDVPES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the indazole family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways play crucial roles in cancer development, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of cell cycle-related proteins and apoptotic proteins. It also inhibits angiogenesis, which is essential for cancer growth and metastasis. Inflammation is a complex process that involves the activation of various immune cells and the production of pro-inflammatory cytokines. This compound reduces inflammation by inhibiting the activation of immune cells and the production of pro-inflammatory cytokines. In the brain, this compound reduces oxidative stress and inflammation, which are major contributors to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide in lab experiments is its diverse biological activities. This compound has shown promising therapeutic potential in various diseases, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the research of 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide. One of the directions is to investigate its potential as a combination therapy with other anticancer drugs or anti-inflammatory drugs. Another direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the development of more water-soluble derivatives of this compound could enhance its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide involves the reaction of 2-cyclopenten-1-one with 1H-indazole-7-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction yields the desired compound, which can be purified through column chromatography.

Scientific Research Applications

2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and leukemia. In addition, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-N-(1H-indazol-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-13(8-10-4-1-2-5-10)16-12-7-3-6-11-9-15-17-14(11)12/h1,3-4,6-7,9-10H,2,5,8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFODPSBQDVPES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NC2=CC=CC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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